Benzanilide
Overview
Description
Synthesis Analysis
Benzanilides are a class of compounds that have been synthesized through various methods. The synthesis of new benzamide derivatives, which are structurally related to benzanilides, has been reported to show inhibitory activity against histone deacetylase, with the benzanilide moiety playing a crucial role in the activity . A general method for the formation of benzoxazoles, which can be derived from benzanilides, involves copper-catalyzed cyclization of ortho-haloanilides . Similarly, a practical synthesis of benzothiazoles from 2-bromoanilides using palladium catalysis has been described, which could be related to benzanilide synthesis . An environmentally friendly synthesis of highly functionalized benzothiazolylidene from ortho-haloanilines has also been achieved, which could be adapted for benzanilide derivatives . Additionally, benzanilides have been synthesized from lignin model substrates using copper chloride catalysis under an air atmosphere , and a solvent-free synthesis using palladium-doped clay under microwave irradiation has been reported . A simple and convenient synthesis of tertiary benzanilides using dichlorotriphenylphosphorane has also been described10.
Molecular Structure Analysis
The molecular structure of benzanilide has been extensively studied. The crystal structure of benzanilide has been determined, revealing that the crystals are monoclinic with a dihedral angle between the benzene rings of 62.6°. The benzene rings make dihedral angles of 31.3 and 31.6° with the plane of the amido group, similar to the structure found in Kevlar and Nomex polymers. The molecules are linked together by N–H…O hydrogen bonds to form a chain, and the chains are held together by dipole forces and van der Waals interactions .
Chemical Reactions Analysis
Benzanilides can undergo various chemical reactions. The synthesis of benzoxazoles and benzothiazoles from benzanilide precursors involves intramolecular cyclization reactions . The benzil rearrangement reaction has been used to trap a minor product, which could potentially be applied to benzanilide chemistry for the development of selective indicators .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzanilide derivatives have been explored. For example, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to benzanilides, has been achieved, and their physicochemical properties have been characterized by X-ray analysis, cyclic voltammetry, and UV-vis spectra . The solvent-free synthesis of benzanilides under microwave irradiation suggests that these compounds can be obtained with excellent yield in a short reaction time, indicating their stability under these conditions .
Scientific Research Applications
Spasmolytic Activity : Benzanilides have been synthesized and studied for their spasmolytic activity, particularly on smooth muscle preparations of guinea pigs. These compounds showed significant spasmolytic activity without notable effects on vascular smooth muscles and heart muscle preparations (Brunhofer et al., 2008).
Intramolecular Charge Transfer Fluorescence Probes : Research into the luminescence behavior and photophysics of benzanilide and its derivatives highlights their potential as novel intramolecular charge transfer fluorescence probes. These probes are useful for chemo- and bio-molecular recognition and sensing (Jiang Yun-bao & M. Key, 2002).
Synthesis and Structure-Activity Relationship : Further developments in benzanilide derivatives, including thiobenzanilides, have shown enhanced spasmolytic activity. These studies also provide insights into the structure-activity relationships of these compounds (Brunhofer et al., 2011).
Catalyzed Synthesis Techniques : Methods for the synthesis of benzanilide compounds through copper-catalyzed tandem reactions have been explored. These processes offer environmental benefits such as using water as a solvent and have applications in efficient production (Wang et al., 2013).
Estrogenic Receptor Modulators : Benzanilides have shown promise as estrogenic receptor modulators. Certain benzanilide derivatives exhibited selective antiproliferative activity against estrogen-dependent cancer cells and interacted with estrogen receptors (Kucińska et al., 2016).
Crystal Structure Landscape : Studies on the crystal structure of benzanilides, particularly with fluorine modifications, reveal significant insights into weak intermolecular interactions and the “high energy” forms of the parent compound (Mondal & Chopra, 2016).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzanilides using palladium-doped clay catalysts is an efficient and environmentally friendly method, offering high yield and recyclability (Dar et al., 2015).
Oxidative Stress Studies : Benzanilide derivatives have been studied for their selective anticancer activity, particularly in generating oxidative stress in cancer cells (Kucińska et al., 2018).
Vibrational Spectroscopy : The vibrational spectra of benzanilide and related compounds have been analyzed to understand their hydrogen-bond networks and structure-dynamics relationships (Plazanet et al., 2005).
Conformational Studies : Research into the conformational behavior of tertiary benzanilides in solution and crystal structures has provided insights into the helical conformations adopted in the solid state (Chabaud et al., 2010).
HDAC8 Targeting : Benzanilide scaffolds have been developed for selective targeting of the HDAC8 isoform, an attractive therapeutic target for various human diseases. These compounds exhibit potent in vitro activity and selectivity (Hassan et al., 2020).
Membrane Interaction Studies : The interactions of benzanilide with Escherichia coli bacterial membranes have been explored, revealing insights into their antibacterial potential and membrane stabilization properties (Dennison, Snape & Phoenix, 2012).
Fluorescence Behavior in Polymers : The fluorescence behavior of polymers with benzanilide side groups has been studied, providing valuable information on the photophysical properties and interaction mechanisms in various states (Lucht & Stumpe, 2000).
Synthetic Methodologies : Efficient synthetic methodologies for creating tertiary benzanilides have been developed, broadening the scope of benzanilide-based compounds in various applications (Azumaya et al., 2003).
Templated Small Molecule Drug Synthesis : Novel methods for synthesizing small molecule drugs via benzanilide formation have been explored, potentially useful for fragment-based drug discovery and DNA-encoded combinatorial libraries (Houska, Stutz & Seitz, 2021).
Temperature-Dependent Luminescence : The luminescence of benzanilide and its derivatives has been investigated as a function of temperature, revealing insights into the excited states and geometric relaxation processes (Lewis & Liu, 2002).
Safety And Hazards
Future Directions
Benzanilide has potential applications in fragment-based and DNA-templated drug discovery . The benzanilide core of the three TKIs could be accessed by NCL-type chemistry . The data suggest that nucleic acid-templated benzanilide formation could find application in the establishment of DNA-encoded combinatorial libraries (DEL) .
properties
IUPAC Name |
N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKZLHKADLHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059096 | |
Record name | N-Phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline] | |
Record name | Benzanilide | |
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URL | https://haz-map.com/Agents/8534 | |
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Vapor Pressure |
0.00000201 [mmHg] | |
Record name | Benzanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8534 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzanilide | |
CAS RN |
93-98-1 | |
Record name | Benzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZANILIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
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Record name | Benzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1B12366O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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